Cyclopentylcyclohexane

Descripción general

Descripción

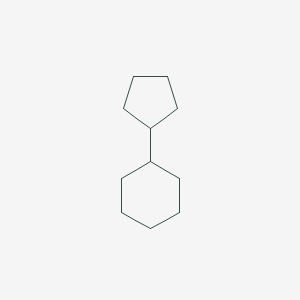

Cyclopentylcyclohexane is an organic compound with the molecular formula C₁₁H₂₀ . It is a cycloalkane, meaning it consists of carbon atoms arranged in a ring structure. Specifically, it features a cyclopentane ring fused to a cyclohexane ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cyclopentylcyclohexane can be synthesized through several methods. One common approach involves the hydrogenation of cyclopentylbenzene. This reaction typically requires a catalyst such as palladium on carbon and is conducted under high pressure and temperature conditions. Another method involves the cyclization of appropriate precursors under acidic conditions to form the desired ring structure .

Industrial Production Methods: In an industrial setting, this compound is often produced through catalytic hydrogenation processes. These processes are optimized for large-scale production, ensuring high yield and purity. The use of advanced catalysts and controlled reaction environments helps in achieving efficient production .

Análisis De Reacciones Químicas

Types of Reactions: Cyclopentylcyclohexane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of cyclopentylcyclohexanol.

Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a metal catalyst, converting this compound to its corresponding alkanes.

Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine replace hydrogen atoms in the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Chlorine, bromine, often in the presence of light or heat.

Major Products Formed:

Oxidation: Cyclopentylcyclohexanol.

Reduction: Alkanes.

Substitution: Halogenated this compound.

Aplicaciones Científicas De Investigación

Chemical Research

Model Compound in Cycloalkane Studies

Cyclopentylcyclohexane serves as a model compound for exploring the behavior and reactivity of cycloalkanes. Its structure allows researchers to study conformational dynamics, steric effects, and reaction mechanisms relevant to larger and more complex molecules.

Catalytic Reactions

The compound has been utilized in asymmetric catalytic reactions, such as the Henry reaction, where it can act as a chiral scaffold for synthesizing biologically active compounds. Research has shown that derivatives of this compound can enhance the yield and enantiomeric excess in these reactions .

Biological Applications

Membrane Dynamics

Studies have indicated that this compound interacts with biological membranes, providing insights into protein-lipid interactions. This research is crucial for understanding cellular processes and the development of pharmaceutical agents targeting membrane proteins.

Pharmacological Research

While this compound itself is not used as a drug, its derivatives are being investigated for potential therapeutic effects. For instance, compounds derived from this structure have shown promise in treating various diseases due to their ability to modulate biological pathways .

Industrial Applications

Precursor in Chemical Synthesis

In industrial chemistry, this compound is employed as a precursor for synthesizing various chemicals and materials. Its stable structure makes it suitable for producing derivatives that are useful in manufacturing processes.

Sensory Agents in Consumer Products

Recent patents have highlighted the use of this compound derivatives as sensates in consumer products, enhancing sensory experiences in food and fragrance applications .

Case Study 1: Hydroconversion Processes

In hydroconversion studies, this compound has been evaluated for its role in producing branched hydrocarbons from perhydrophenanthrene over various catalysts. The results indicated that different zeolite catalysts influenced the distribution of cyclic compounds, showcasing the compound's utility in refining processes .

Case Study 2: Synthesis of Chiral Scaffolds

A study focused on synthesizing chiral diamines from this compound derivatives demonstrated high yields and enantiomeric excesses in asymmetric reactions. This research underscores the compound's significance in developing new pharmaceuticals with improved efficacy .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Chemical Research | Model compound for cycloalkanes | Insights into reactivity and mechanisms |

| Catalytic Reactions | Asymmetric Henry reaction | High yield and enantiomeric excess achieved |

| Biological Applications | Membrane dynamics research | Understanding protein-lipid interactions |

| Industrial Applications | Precursor for chemical synthesis | Useful in manufacturing various derivatives |

| Consumer Products | Sensory agents | Enhances sensory experiences |

Mecanismo De Acción

Cyclopentylcyclohexane can be compared with other cycloalkanes such as cyclohexane and cyclopentane:

Cyclohexane: Unlike this compound, cyclohexane consists of a single six-membered ring. It is less complex and has different reactivity patterns.

Uniqueness: this compound’s unique structure, combining both five- and six-membered rings, gives it distinct chemical and physical properties. This dual-ring system makes it a valuable compound for studying ring strain and stability in cycloalkanes .

Comparación Con Compuestos Similares

- Cyclohexane

- Cyclopentane

- Cycloheptane

- Cyclooctane

Actividad Biológica

Cyclopentylcyclohexane is an organic compound characterized by its unique fused ring structure, consisting of a cyclopentane and a cyclohexane ring. Its molecular formula is , and it has garnered interest in various scientific fields due to its potential biological activities and applications.

This compound is known for its stability and distinct chemical properties. It can undergo several types of reactions, including:

- Oxidation: This process can be facilitated by strong oxidizing agents such as potassium permanganate or chromic acid, resulting in the formation of cyclopentylcyclohexanol.

- Reduction: Typically involves hydrogen gas in the presence of a metal catalyst, converting the compound into its corresponding alkanes.

- Substitution Reactions: Halogenation can occur where halogens like chlorine or bromine replace hydrogen atoms in the compound.

These reactions are critical for understanding the compound's interactions with biological molecules, particularly in membrane dynamics and protein-lipid interactions, which are fundamental to cellular processes.

Research indicates that this compound may influence various biological systems through its interaction with specific receptors. For example, it has been studied for its potential effects on the TRPA1 receptor, which is involved in pain sensation and inflammatory responses. Inhibitors related to this compound derivatives have shown promise in modulating TRPA1 activity, suggesting potential applications in pain management .

Case Studies

-

TRPA1 Inhibition Studies:

- A study explored the structure-activity relationships (SAR) of TRPA1 inhibitors, identifying compounds with similar structural features to this compound that exhibited significant inhibitory activity against TRPA1. The pIC50 values of these compounds ranged from 6.5 to 8.5 μM, indicating their potency .

-

Biological Interaction Assessments:

- Research into the interactions of this compound with biological membranes has shown that it can affect membrane fluidity and permeability, influencing cellular signaling pathways essential for various physiological functions.

Applications in Research and Industry

This compound serves as a valuable model compound in both chemical and biological research:

- Chemistry: It is utilized to study cycloalkane behavior and reactivity, providing insights into ring strain and stability.

- Biology: Its interactions with biological molecules help elucidate mechanisms underlying membrane dynamics.

- Medicine: While not directly used as a therapeutic agent, derivatives of this compound are being investigated for potential pharmacological activities, particularly in pain relief and anti-inflammatory applications .

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Notable Properties |

|---|---|---|

| This compound | Fused rings | Stable, interacts with TRPA1 |

| Cyclohexane | Single six-membered | Less complex, different reactivity |

| Cyclopentane | Single five-membered | Different chemical properties |

| Cyclooctane | Eight-membered | Larger ring system |

This table highlights how this compound's unique structure contributes to its distinct chemical behavior compared to other cycloalkanes.

Propiedades

IUPAC Name |

cyclopentylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20/c1-2-6-10(7-3-1)11-8-4-5-9-11/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVABZRMBCQFXBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90166942 | |

| Record name | Cyclopentylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1606-08-2 | |

| Record name | Cyclopentylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, cyclopentyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.